molecular formula C9H7BrO B3179235 3-(3-Bromophenyl)acrylaldehyde CAS No. 97985-66-5

3-(3-Bromophenyl)acrylaldehyde

Cat. No. B3179235
CAS RN: 97985-66-5
M. Wt: 211.05 g/mol
InChI Key: QICJGJJHIQBWJR-DUXPYHPUSA-N
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Description

“3-(3-Bromophenyl)acrylaldehyde” is a chemical compound with the CAS Number 97985-66-5 . Its IUPAC name is (2E)-3-(3-bromophenyl)-2-propenal . The compound has a molecular weight of 211.06 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H7BrO/c10-9-5-1-3-8(7-9)4-2-6-11/h1-7H/b4-2+ . This indicates that the compound has a bromophenyl group attached to an acrylaldehyde structure.


Physical And Chemical Properties Analysis

“this compound” is a solid compound . It should be stored in an inert atmosphere and in a freezer, under -20°C .

Scientific Research Applications

Synthesis and Application in Biochemical Detection

The compound 3-(3-Bromophenyl)acrylaldehyde has been utilized in the synthesis of complex biochemical structures. For instance, the synthesis of 3,5-bis(acrylaldehyde) BODIPY, a derivative of acrylaldehyde, has been reported. This compound demonstrated high selectivity towards cysteine/homocysteine, which could be significant in biochemical assays and cellular experiments (Madhu, Gonnade, & Ravikanth, 2013).

Computational Studies in Catalysis

Acrylaldehyde, a related compound, has been the subject of computational studies examining its reactivity in hydroformylation and hydrogenation reactions catalyzed by Rh complexes. These studies provide insights into potential energy profiles and reaction pathways, which are crucial for understanding catalytic processes at a molecular level (Luo, Tang, & Li, 2005).

Applications in Organic Synthesis

The utilization of cinnamaldehydes, which are structurally related to this compound, in copper bromide catalyzed reactions has been reported. These reactions result in the formation of compounds like 3-formyl-2-phenyl-imidazo[1,2-a]pyridines, indicating the potential of acrylaldehydes in synthesizing heterocyclic compounds (Bharate et al., 2015).

Chemical Reactivity and Product Formation Studies

Research has explored the reactivity of similar bromo compounds in different solvents, leading to various products like β-lactams or acrylanilides. These studies help in understanding the chemical behavior and potential applications of bromo derivatives in synthesizing biologically active molecules (Pandolfi et al., 2019).

Exploration of Reaction Mechanisms

Studies have also delved into the reaction mechanisms of compounds related to acrylaldehydes, such as the addition of bromine chloride to unsaturated aldehydes and ketones. These insights are crucial for understanding the chemical properties and potential applications in synthesis and catalysis (Heasley et al., 1996).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . The associated hazard statement is H302 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

(E)-3-(3-bromophenyl)prop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO/c10-9-5-1-3-8(7-9)4-2-6-11/h1-7H/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QICJGJJHIQBWJR-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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